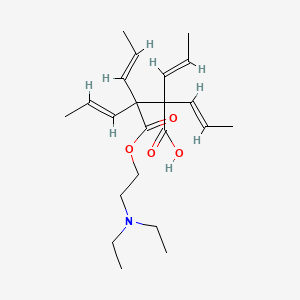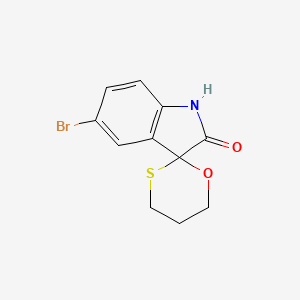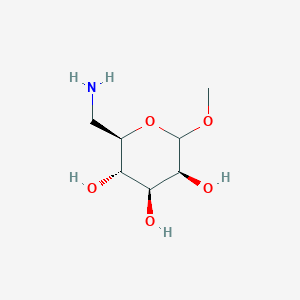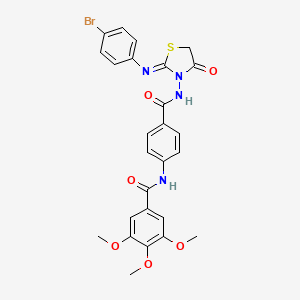
Octyl L-cysteinate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octyl L-cysteinate hydrochloride is a compound derived from L-cysteine, a non-essential amino acid that contains sulfur in the form of a thiol group (-SH). This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of the octyl group enhances its lipophilicity, making it more suitable for certain applications compared to its parent compound, L-cysteine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Octyl L-cysteinate hydrochloride typically involves the esterification of L-cysteine with octanol, followed by the formation of the hydrochloride salt. The reaction is carried out under acidic conditions to facilitate the esterification process. The general steps are as follows:
Esterification: L-cysteine is reacted with octanol in the presence of a strong acid catalyst, such as sulfuric acid, to form Octyl L-cysteinate.
Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Octyl L-cysteinate hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group (-SH) can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Oxidation: Disulfides of Octyl L-cysteinate.
Reduction: Regeneration of the thiol group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Octyl L-cysteinate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving protein folding and stabilization due to its ability to form disulfide bonds.
Medicine: Investigated for its potential antioxidant properties and its role in drug delivery systems.
Industry: Utilized in the formulation of cosmetics and personal care products due to its enhanced lipophilicity.
作用机制
The mechanism of action of Octyl L-cysteinate hydrochloride is primarily related to its thiol group, which can undergo redox reactions. This property allows it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. Additionally, the octyl group enhances its ability to interact with lipid membranes, making it effective in drug delivery systems.
相似化合物的比较
Similar Compounds
L-cysteine: The parent compound, less lipophilic compared to Octyl L-cysteinate.
N-Acetyl-L-cysteine: A derivative with acetylation at the nitrogen atom, known for its antioxidant properties.
L-cystine: The oxidized dimer form of L-cysteine, involved in protein structure stabilization.
Uniqueness
Octyl L-cysteinate hydrochloride stands out due to its enhanced lipophilicity, which makes it more suitable for applications involving lipid interactions, such as drug delivery and cosmetic formulations. Its ability to undergo redox reactions while being more hydrophobic than L-cysteine or N-Acetyl-L-cysteine provides unique advantages in specific research and industrial applications.
属性
CAS 编号 |
94333-34-3 |
|---|---|
分子式 |
C11H24ClNO2S |
分子量 |
269.83 g/mol |
IUPAC 名称 |
octyl (2R)-2-amino-3-sulfanylpropanoate;hydrochloride |
InChI |
InChI=1S/C11H23NO2S.ClH/c1-2-3-4-5-6-7-8-14-11(13)10(12)9-15;/h10,15H,2-9,12H2,1H3;1H/t10-;/m0./s1 |
InChI 键 |
HVUOVEPPHLYCKA-PPHPATTJSA-N |
手性 SMILES |
CCCCCCCCOC(=O)[C@H](CS)N.Cl |
规范 SMILES |
CCCCCCCCOC(=O)C(CS)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinolin-1-yl]ethyl carbanilate](/img/structure/B13775295.png)
![Acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt](/img/structure/B13775311.png)
![(Z)-5-[(1S,5S,6R)-2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl]-2-methylpent-2-en-1-ol;(Z)-5-(2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl)-2-methylpent-2-en-1-ol;6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol;(Z)-2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol;(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol](/img/structure/B13775315.png)







![2-bromo-N-[(2-hydroxyphenyl)methyl]acetamide](/img/structure/B13775375.png)
